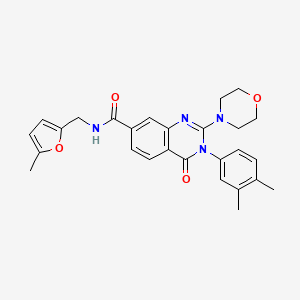

3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Beschreibung

The compound 3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 3,4-dimethylphenyl substituent, a morpholino ring, and a carboxamide group linked to a 5-methylfuran-2-yl methyl moiety. This article provides a detailed comparison of this compound with structurally analogous molecules, focusing on synthesis, structural features, and physicochemical properties.

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-N-[(5-methylfuran-2-yl)methyl]-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O4/c1-17-4-7-21(14-18(17)2)31-26(33)23-9-6-20(25(32)28-16-22-8-5-19(3)35-22)15-24(23)29-27(31)30-10-12-34-13-11-30/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVWYLBYQJWBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(O4)C)N=C2N5CCOCC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline family, known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Molecular Weight : 368.43 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Mechanism of Action : The compound targets specific enzymes and pathways involved in cancer cell growth. For instance, it has been noted to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.

-

Case Studies :

- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value ranging from 10 to 20 µM .

- Another study reported its effectiveness against prostate cancer cells (PC-3), showing a dose-dependent reduction in cell viability .

Antibacterial Activity

The compound also exhibits antibacterial properties, making it a candidate for further research in infectious diseases.

- Inhibition Studies : Laboratory tests indicated that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than 50 µg/mL .

-

Comparative Analysis :

- Compared to standard antibiotics like penicillin and tetracycline, this compound showed superior activity against certain resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural components. Studies suggest that:

- The presence of bulky groups like dimethylphenyl enhances anticancer activity.

- Substituents such as furan rings contribute to both anticancer and antibacterial properties by affecting solubility and binding affinity to target proteins .

Research Findings

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 3,4-dimethylphenyl substituent increases lipophilicity compared to the 4-fluorophenyl group in ’s compound, which may enhance membrane permeability but reduce aqueous solubility .

- The 5-methylfuran-2-yl methyl group in the carboxamide side chain introduces heteroaromaticity, contrasting with the methylsulfanylphenyl group in ’s compound, which may influence metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino ring’s polarity may counterbalance the lipophilic aromatic groups, enhancing aqueous solubility relative to ’s methylsulfanylphenyl derivative .

- Metabolic Stability : The 5-methylfuran group could resist oxidative metabolism better than sulfur-containing groups (e.g., methylsulfanylphenyl in ), which are prone to oxidation .

Discussion of Analytical Techniques and Computational Tools

- X-ray Crystallography : The SHELX software suite () is widely used for small-molecule crystallography, enabling precise determination of the target compound’s conformation and intermolecular interactions .

- NMR Spectroscopy : As demonstrated in , NMR chemical shift analysis (e.g., δ 39–44 ppm for substituent-sensitive regions) can differentiate structural analogs and validate synthetic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.